2,4-dichloro-N-((1-hydroxycyclopentyl)methyl)-5-methylbenzenesulfonamide
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Overview
Description
2,4-dichloro-N-((1-hydroxycyclopentyl)methyl)-5-methylbenzenesulfonamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a sulfonamide group, which is often associated with antibacterial properties, and a cyclopentyl group, which can influence its chemical reactivity and biological activity.
Preparation Methods
The synthesis of 2,4-dichloro-N-((1-hydroxycyclopentyl)methyl)-5-methylbenzenesulfonamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Sulfonation: The addition of a sulfonamide group to the benzene ring.
Cyclopentylation: The attachment of a cyclopentyl group to the nitrogen atom of the sulfonamide.
Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
2,4-dichloro-N-((1-hydroxycyclopentyl)methyl)-5-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-dichloro-N-((1-hydroxycyclopentyl)methyl)-5-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential antibacterial and antifungal properties.
Medicine: It is investigated for its potential use in drug development, particularly for its sulfonamide group, which is known for its therapeutic properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-((1-hydroxycyclopentyl)methyl)-5-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes, leading to antibacterial effects. The cyclopentyl group can influence the compound’s binding affinity and selectivity for its targets. The exact pathways involved depend on the specific biological context and the target organisms or cells.
Comparison with Similar Compounds
2,4-dichloro-N-((1-hydroxycyclopentyl)methyl)-5-methylbenzenesulfonamide can be compared with other sulfonamide compounds, such as:
Sulfamethoxazole: A well-known antibacterial agent.
Sulfasalazine: Used in the treatment of inflammatory bowel disease.
Sulfadiazine: Used in the treatment of bacterial infections.
Compared to these compounds, this compound may offer unique properties due to the presence of the cyclopentyl group and the specific substitution pattern on the benzene ring.
Properties
IUPAC Name |
2,4-dichloro-N-[(1-hydroxycyclopentyl)methyl]-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO3S/c1-9-6-12(11(15)7-10(9)14)20(18,19)16-8-13(17)4-2-3-5-13/h6-7,16-17H,2-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGVNIAJSYWZRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2(CCCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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